molecular formula C6H8O7 B053231 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid CAS No. 121633-50-9

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

Cat. No.: B053231
CAS No.: 121633-50-9
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-ZDOIIHCHSA-N
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Description

Citric acid-2,4-13C2 is a labeled form of citric acid, where two carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes .

Mechanism of Action

Target of Action

Citric acid-2,4-13C2 is a labeled form of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .

Mode of Action

Citric acid-2,4-13C2, like its unlabeled counterpart, interacts with its targets by serving as a substrate for the enzymes in the citric acid cycle . It is involved in the condensation of oxaloacetate with acetyl CoA, forming citrate and CoA . This reaction is catalyzed by the enzyme citrate synthase . The labeled carbons can then be traced through the cycle, allowing for detailed studies of the pathway .

Biochemical Pathways

The citric acid cycle is the key pathway affected by citric acid-2,4-13C2 . This cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of these metabolic pathways are converted to acetyl CoA, which is further metabolized in the citric acid cycle to release energy .

Pharmacokinetics

The ADME properties of citric acid-2,4-13C2 are expected to be similar to those of citric acid. Citric acid is rapidly absorbed and metabolized in the body, so it is expected that citric acid-2,4-13C2 would also be rapidly absorbed and metabolized . .

Result of Action

The action of citric acid-2,4-13C2 in the citric acid cycle results in the production of ATP, which is the primary energy currency of cells . This means that citric acid-2,4-13C2, like citric acid, plays a crucial role in energy production in cells .

Action Environment

The action of citric acid-2,4-13C2, like that of citric acid, is influenced by various environmental factors. For example, the activity of the citric acid cycle is regulated by the availability of key substrates (e.g., acetyl CoA and oxaloacetate), which can be influenced by factors such as diet and overall metabolic state . Additionally, the pH and temperature of the cellular environment can impact the activity of the enzymes involved in the citric acid cycle .

Biochemical Analysis

Biochemical Properties

Citric acid-2,4-13C2, like its unlabeled counterpart, plays a crucial role in the citric acid cycle . It interacts with several enzymes, including citrate synthase, aconitase, and isocitrate dehydrogenase . These interactions are essential for the conversion of citrate to isocitrate, a key step in the citric acid cycle .

Cellular Effects

Citric acid-2,4-13C2 influences various cellular processes. It is involved in energy production, as the citric acid cycle generates ATP, the cell’s main energy currency . It also impacts cell signaling pathways and gene expression, as citrate can be used to produce acetyl-CoA, a molecule involved in the regulation of gene expression .

Molecular Mechanism

The molecular mechanism of Citric acid-2,4-13C2 involves its participation in the citric acid cycle . It binds to enzymes like citrate synthase and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate . This process involves the transfer of a carboxyl group and a hydride ion, leading to the formation of isocitrate .

Temporal Effects in Laboratory Settings

The effects of Citric acid-2,4-13C2 in laboratory settings can vary over time. As a stable isotope-labeled compound, it is often used in metabolic flux analysis studies to trace the path of carbon through the citric acid cycle .

Metabolic Pathways

Citric acid-2,4-13C2 is involved in the citric acid cycle, a central metabolic pathway . It interacts with enzymes such as citrate synthase and isocitrate dehydrogenase, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Citric acid-2,4-13C2, like citric acid, is transported across the mitochondrial membrane by the citrate transport protein . Once inside the mitochondria, it participates in the citric acid cycle .

Subcellular Localization

Citric acid-2,4-13C2 is primarily localized in the mitochondria, where the citric acid cycle takes place . Its activity and function are closely tied to this subcellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of citric acid-2,4-13C2 typically involves the incorporation of carbon-13 labeled precursors into the citric acid molecule. One common method is the fermentation of glucose-13C6 by microorganisms such as Aspergillus niger, which naturally produces citric acid. The labeled glucose is metabolized through the Krebs cycle, resulting in the production of citric acid with carbon-13 at specific positions .

Industrial Production Methods

Industrial production of citric acid-2,4-13C2 follows similar fermentation processes but on a larger scale. The use of isotopically labeled glucose or other carbon-13 sources is essential to ensure the incorporation of the isotope at the desired positions. The fermentation process is optimized to maximize yield and purity of the labeled citric acid .

Chemical Reactions Analysis

Types of Reactions

Citric acid-2,4-13C2 undergoes various chemical reactions similar to those of unlabeled citric acid. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Citric acid-2,4-13C2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

    Citric acid-13C6: Fully labeled with carbon-13 at all six carbon positions.

    Citric acid-1,5-13C2: Labeled with carbon-13 at positions 1 and 5.

    Citric acid-2,2,4,4-d4: Deuterium-labeled at positions 2 and 4

Uniqueness

Citric acid-2,4-13C2 is unique due to its specific labeling at positions 2 and 4, which allows for targeted studies of these positions in metabolic pathways. This specificity makes it particularly useful in detailed biochemical and metabolic research .

Properties

IUPAC Name

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486651
Record name Citric acid-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121633-50-9
Record name Citric acid-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121633-50-9
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Synthesis routes and methods I

Procedure details

Moreover, a sample of this concentrated solution (155 mg/ml, pH 4.5) was taken for addition of sodium citrate buffer of pH 4.5 to a foreseen final buffer concentration of 17.5 mM. But already after the addition of the first droplets (of 1 M sodium citrate buffer pH 4.5), E25 aggregated immediately and the solution became white turbid, turning soon into a white solid gel. If 1 M MgCl2 (instead of 1 M sodium citrate pH 4.5) is added to the final concentrated solution of Example 14 (to a final MgCl2 concentration of 50 mM), the solution remains clear.
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Synthesis routes and methods II

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Potassium citrate ##STR91## The resulting product is added to 16 ounces of boiling water and stirred for a period of 1.5 minutes. The resulting material is poured into a mold and is permitted to cool. The resulting jell has an excellent "true fruit" flavor with intense blueberry and blackcurrant nuances. Note: CARMEL KOSHER® vegetable jell is produced by Carmel Kosher Food Products, Inc. of Chicago, Ill. 60632.
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Synthesis routes and methods III

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A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
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Synthesis routes and methods IV

Procedure details

A slurry of 19.6 g (0.2 mole) maleic anhydride was dissolved in 40 ml water at 80°-95° C. and 4.2 g (0.02 moles) of citric acid monohydrate (Formula weight 210) was added and the mixture was stirred until all solids were in solution, after which the mixture was allowed to cool to 25° C. To this solution at 25° C. was added 60 g of 30% aqueous solution of ammonium hydroxide (0.44 mol NH3). This solution was evaporated to dryness over a period of 8 minutes. The solid was then heated at 235°-245° C. for 5 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 235°-245° C. for a second 10 minute period, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 235°-245° C. for a third 10 minute period, removed from the heat and allowed to cool to room temperature. The resulting water insoluble copolymer of polysuccinimide and citric acid (21.7 g) was slurried in 29.1 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution of a copolymer of polyaspartic acid and citric acid.
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Synthesis routes and methods V

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Reactant of Route 2
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Reactant of Route 4
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Reactant of Route 5
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Reactant of Route 6
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

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